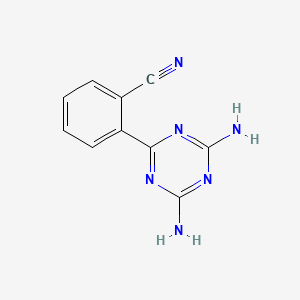

2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c11-5-6-3-1-2-4-7(6)8-14-9(12)16-10(13)15-8/h1-4H,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLHJZIXSPTWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300267 | |

| Record name | 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4784-15-0 | |

| Record name | NSC135752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the molecular structure of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile. Each technique offers unique insights, and together they provide a complete picture of the compound's identity and electronic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile is expected to exhibit characteristic signals for both the aromatic protons of the benzonitrile (B105546) moiety and the protons of the amino groups on the triazine ring. The aromatic protons would likely appear as a complex multiplet in the downfield region, typically between 7.0 and 8.5 ppm, due to spin-spin coupling. The chemical shifts and coupling constants would be influenced by the ortho position of the triazine substituent relative to the nitrile group. The amino (-NH₂) protons are anticipated to present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile, distinct signals are expected for the carbon atoms of the triazine ring, the benzonitrile ring, and the nitrile group. The quaternary carbons of the triazine ring would appear in the range of 160-170 ppm. The aromatic carbons of the benzonitrile ring would resonate between 110 and 140 ppm, with the carbon attached to the nitrile group appearing at the lower field end of this range. The nitrile carbon itself would be identifiable by its characteristic chemical shift, typically around 115-120 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 (multiplet) | 110 - 140 |

| Amino NH₂ | Variable (broad singlet) | - |

| Triazine C | - | 160 - 170 |

| Nitrile C | - | 115 - 120 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile, the IR spectrum would be dominated by absorptions corresponding to the N-H bonds of the amino groups, the C≡N bond of the nitrile group, and the vibrations of the triazine and benzene (B151609) rings.

Experimental data for the closely related 2,4-diamino-6-(3'-cyanophenyl)-1,3,5-triazine and 2,4-diamino-6-(4'-cyanophenyl)-1,3,5-triazine show characteristic bands that can be used to predict the spectrum of the ortho isomer. scielo.br

Key expected vibrational bands include:

N-H Stretching: Asymmetric and symmetric stretching vibrations of the primary amino groups are expected in the region of 3500-3300 cm⁻¹. scielo.br

C≡N Stretching: A sharp, medium-intensity band characteristic of the nitrile group should appear around 2230 cm⁻¹.

Ring Vibrations: Multiple bands in the 1650-1400 cm⁻¹ region would correspond to the C=N and C=C stretching vibrations within the triazine and benzene rings. scielo.br

NH₂ Bending: A strong band around 1640 cm⁻¹ can be attributed to the bending vibration of the amino groups. scielo.br

Table 2: Characteristic Infrared Absorption Bands for Cyanophenyl-Diaminotriazine Isomers Data obtained from studies on 3- and 4-cyanophenyl isomers. scielo.br

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | ~3500-3400 |

| Amino (-NH₂) | Symmetric Stretch | ~3325 |

| Nitrile (-C≡N) | Stretch | ~2230 |

| Triazine/Benzene Rings | Ring Quadrant Stretch | ~1545 |

| Amino (-NH₂) | Bending | ~1638 |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize its chromophoric system. The spectrum of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile is expected to show absorption bands arising from π → π* transitions within the conjugated system formed by the benzonitrile and diaminotriazine rings. Studies on other diaminotriazine derivatives have shown common absorption bands in the more energetic zone of the spectrum, typically around 204-205 nm and 223-226 nm, depending on the pH of the medium. uni-saarland.de At higher wavelengths, bands in the range of 235-267 nm have been observed. uni-saarland.de The exact position and intensity of the absorption maxima for the target compound would be influenced by the electronic communication between the two ring systems.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation pattern would likely involve cleavage of the bond between the benzonitrile and triazine rings, as well as fragmentation of the triazine ring itself. Analysis of the resulting fragment ions would help to confirm the elemental composition and connectivity of the molecule.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

In the crystal structures of the meta and para isomers, the molecules are not perfectly planar. scielo.br The cyanophenyl and 1,3,5-triazine (B166579) rings are inclined with respect to each other due to rotations about the C-C bond connecting them. scielo.br This deviation from planarity is a result of intermolecular interactions, including hydrogen bonds and π-π stacking between the aromatic rings, which dictate the crystal packing. scielo.br It is highly probable that the ortho isomer would also adopt a non-planar conformation in the solid state, with the degree of torsion influenced by steric hindrance between the nitrile group and the amino groups of the triazine ring.

The amino groups on the triazine ring are expected to be key participants in extensive hydrogen bonding networks, forming interactions with the nitrogen atoms of the triazine ring and the nitrile group of neighboring molecules. These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

Table 3: Crystallographic Data for 2,4-diamino-6-(3'-cyanophenyl)-1,3,5-triazine (Isomer of the target compound) Data from a study on a closely related isomer. scielo.br

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.386(3) |

| b (Å) | 10.985(3) |

| c (Å) | 11.239(3) |

| β (°) | 117.14(3) |

| Volume (ų) | 1139.8(6) |

| Z | 4 |

Identification and Quantification of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

There is no specific experimental or computational data available in the reviewed literature that identifies and quantifies the intermolecular interactions for 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile. For analogous compounds, the primary amino groups and the nitrogen atoms of the triazine ring are common participants in extensive hydrogen bonding networks, often forming dimers or more complex arrangements. Furthermore, the aromatic benzonitrile and triazine rings would be expected to engage in π-stacking interactions. However, without specific crystallographic data, the precise nature, geometry, and energetic contributions of these potential interactions for the title compound remain uncharacterized.

Computational and Theoretical Investigations of 2 4,6 Diamino 1,3,5 Triazin 2 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, providing a balance between accuracy and computational cost for studying molecular systems. wikipedia.orgscispace.comelixirpublishers.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT can determine the optimized molecular geometry, electron distribution, and orbital energies.

The electronic properties are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (Egap) between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net For analogous triazine derivatives, DFT calculations have been used to determine these values, which are essential for predicting how the molecule will interact with other chemical species. nih.gov

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For 2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile, the nitrogen atoms of the triazine ring and the cyano group are expected to be electron-rich regions (negative potential), while the amino group hydrogens would be electron-poor (positive potential), indicating likely sites for intermolecular interactions.

Representative Data: Frontier Molecular Orbital Energies for Analogous Triazine Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Computational Method |

| 1,2,4-Triazine Derivative (DTT) | -8.192 | -3.773 | 4.419 | B3LYP/6-31G(d,p) |

| 1,2,4-Triazine Derivative (BDTTB) | -7.635 | -2.712 | 4.923 | B3LYP/6-31G(d,p) |

| Cyanurated H-acid (CHA) azo dye | -5.871 | -2.924 | 2.947 | B3LYP/6–311+G(d,p) |

This table presents representative data from DFT calculations on analogous triazine compounds to illustrate typical values. Data sourced from references scispace.comnih.gov.

Theoretical methods are widely used to predict and interpret spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating electronic absorption (UV-Vis) spectra, while DFT calculations can accurately predict vibrational (infrared) spectra. nih.govnih.govd-nb.info

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule. rsc.org The resulting theoretical IR spectrum shows absorption bands corresponding to specific bond stretches, bends, and torsions. For 2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile, key predicted vibrations would include N-H stretching frequencies for the amino groups, the characteristic C≡N stretch of the nitrile group, and various C-N and C=N stretching modes within the triazine ring. sid.irresearchgate.net Comparing the computed spectrum with experimental data is a powerful method for structural confirmation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are employed to predict the electronic transitions that give rise to UV-Vis absorption. chemrxiv.org These calculations provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. researchgate.netnih.gov The primary electronic transitions in a molecule like this are expected to be π → π* transitions within the aromatic triazine and benzonitrile (B105546) ring systems. The inclusion of solvent models in the calculations is often crucial for achieving accurate predictions that match experimental results obtained in solution. d-nb.info

Representative Data: Predicted Spectroscopic Properties for Analogous Triazine Derivatives

| Property Type | Predicted Value/Range | Associated Functional Group/Transition |

| IR Frequency | ~3500-3300 cm-1 | N-H stretching (amino groups) |

| IR Frequency | ~2230 cm-1 | C≡N stretching (nitrile group) |

| IR Frequency | ~1650-1400 cm-1 | C=N and C-N stretching (triazine ring) |

| UV-Vis λmax | ~350-400 nm | π → π* electronic transition |

This table presents typical values expected for the title compound based on spectroscopic data and calculations for similar structures. Data sourced from references nih.govsid.irresearchgate.net.

Molecular Conformation and Dynamics

Understanding the three-dimensional shape of a molecule and its dynamic behavior is critical for predicting its physical properties and biological interactions.

The conformation of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile is primarily defined by the rotation around two key single bonds:

The C-C bond connecting the triazine and benzonitrile rings.

The C-N bonds connecting the exocyclic amino groups to the triazine ring.

Rotation around the C(triazine)-N(amino) bond in diaminotriazines is known to be hindered. researchgate.netrsc.org This restriction is due to the delocalization of the nitrogen lone pair electrons into the aromatic triazine ring, giving the C-N bond partial double-bond character. Computational methods can quantify the energy required to overcome this restriction by calculating the rotational barrier (ΔG‡). Studies on similar amine-substituted triazines have reported rotational barriers in the range of 15-18 kcal/mol, which is significant enough to potentially allow for the observation of distinct rotamers at low temperatures using techniques like dynamic NMR. nih.govresearchgate.net The rotation of the benzonitrile ring relative to the triazine ring is also expected to have a specific energy barrier, influenced by steric hindrance between the ortho-cyano group and the triazine ring nitrogens.

Molecular modeling encompasses the use of computational methods to generate and manipulate 3D structures of molecules. nih.gov A fundamental procedure is energy minimization (or geometry optimization), where algorithms systematically alter the geometry of a starting structure to find a stable conformation with the lowest possible potential energy. nih.govmdpi.com This process yields the most probable structure of the molecule in the gas phase, providing precise information on bond lengths, bond angles, and dihedral angles. For the title compound, energy minimization would confirm the planarity of the triazine and benzonitrile rings and determine the preferred orientation of the amino groups relative to the ring.

Crystal Structure Prediction and Morphology Modeling

While DFT and molecular modeling often focus on single molecules, understanding the solid-state properties requires an investigation of how molecules interact with each other.

Crystal Structure Prediction (CSP) is a computational field that aims to predict the arrangement of molecules in a crystal lattice. rsc.org This is achieved by generating a multitude of plausible packing arrangements and ranking them based on their calculated lattice energies. For 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile, intermolecular hydrogen bonding is expected to be the dominant force directing the crystal packing. The two amino groups provide multiple hydrogen bond donors (N-H), while the triazine ring nitrogens and the nitrile nitrogen act as hydrogen bond acceptors. This extensive network of N-H···N interactions is a common feature in the crystal structures of diaminotriazines, often leading to well-ordered supramolecular assemblies like sheets or ribbons. rsc.orgresearchgate.net

Once a stable crystal structure is predicted, its morphology, or the external shape of the crystal, can be modeled. This is valuable in fields like materials science and pharmaceuticals, as crystal shape can influence properties such as solubility and processability. The predicted crystal system for similar triazine compounds is often triclinic or monoclinic. mdpi.com

Despite a comprehensive search for computational and theoretical investigations of 2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile, no specific studies detailing the computational prediction of its crystal structures, polymorphism, or a comparison between predicted and experimental crystal morphologies could be located. The scientific literature readily available through the conducted searches does not appear to contain this specific information for the requested compound.

Further research would be required to generate data on the computational and theoretical properties of 2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile. Such research would likely involve:

Computational Crystal Structure Prediction: Utilizing methods such as Density Functional Theory (DFT) and specialized crystal structure prediction software to generate plausible crystal packing arrangements and identify potential polymorphs.

Morphology Prediction: Employing models like the Bravais-Friedel-Donnay-Harker (BFDH) model to predict the crystal habit based on the predicted crystal structures.

Experimental Validation: Synthesizing the compound and characterizing its crystal structure and morphology using techniques like single-crystal X-ray diffraction, powder X-ray diffraction, and scanning electron microscopy to compare with and validate the computational predictions.

Without such dedicated studies, any article on the computational and theoretical aspects of this specific compound would be purely speculative.

Supramolecular Chemistry and Self Assembly of 2 4,6 Diamino 1,3,5 Triazin 2 Yl Benzonitrile Derivatives

Hydrogen Bond-Directed Self-Assembly Architectures

The diamino-s-triazine core is a powerful motif for directing self-assembly through specific and reliable hydrogen bonding patterns. The amino groups serve as hydrogen bond donors, while the ring nitrogen atoms act as acceptors. This arrangement facilitates the formation of robust N-H···N intermolecular connections, leading to a variety of supramolecular architectures. researchgate.netresearchgate.net

Formation of One-, Two-, and Three-Dimensional Networks (Tapes, Ribbons, Sheets, Rosettes)

The self-assembly of 2,4-diamino-1,3,5-triazine derivatives is highly dependent on the nature of the substituent attached to the triazine ring. These substituents can sterically and electronically influence the preferred hydrogen bonding motifs, resulting in a diverse range of structural topologies.

Tapes and Ribbons (1D Networks): Linear or tape-like structures are commonly observed in the crystal packing of diaminotriazine compounds. nih.govchim.it These one-dimensional assemblies are typically formed through a sequence of centrosymmetric dimeric associations, where molecules are linked by pairs of N-H···N hydrogen bonds. nih.gov The resulting molecular tapes can then interact with adjacent tapes through weaker forces or further hydrogen bonding involving solvent molecules to build up the larger crystal structure. nih.govchim.it

Sheets (2D Networks): Two-dimensional sheet-like architectures arise when tape or ribbon structures are interlinked. In some derivatives, hydrogen bonds between amino groups and other acceptor sites (like pyrazole (B372694) rings on adjacent molecules) can connect linear chains into extensive 2D layers. researchgate.net

Rosettes and Pseudo-Honeycomb Networks (2D Networks): The classic melamine-cyanuric acid rosette is a well-known hydrogen-bonded system. researchgate.netharvard.edu Derivatives of 2,4-diamino-1,3,5-triazine can also form similar rosette structures or variations like corrugated rosette layers. researchgate.netrsc.org These motifs involve cyclic arrays of molecules connected by a network of hydrogen bonds. In some crystal structures, these interactions lead to the formation of pseudo-honeycomb networks, demonstrating the versatility of the triazine core in forming complex 2D patterns. researchgate.net

Three-Dimensional Networks: The extension of hydrogen bonding into the third dimension connects the 1D or 2D motifs into a complete 3D network. This can occur through the interaction of remaining amino groups with nitrogen atoms on the triazine rings of molecules in adjacent ribbons or sheets. chim.it Solvent molecules can also play a crucial role, acting as bridges that link different layers or tapes through additional hydrogen bonds, ultimately resulting in a stable three-dimensional supramolecular structure. nih.gov

Table 1: Hydrogen Bond-Directed Architectures of Diaminotriazine Derivatives

| Derivative Class | Observed Architecture | Primary Interactions | Reference |

|---|---|---|---|

| 2,4-Diamino-6-phenyl-1,3,5-triazine | Pseudo-honeycomb networks | N-H···N | researchgate.net |

| 2,4-Diamino-6-(1-piperidino)-1,3,5-triazine | Corrugated rosette layers | N-H···N | researchgate.net |

| 2,4-Diamino-6-methyl-1,3,5-triazine | Tapes, 3D network with solvent | N-H···N, N-H···O (solvent) | nih.gov |

| Various 2,4-diamino-6-substituted-1,3,5-triazines | Ribbons, Sheets, 3D networks | N-H···N | chim.it |

Design Principles for Tunable Supramolecular Structures

The ability to tune the final supramolecular architecture lies in the rational design of the triazine derivatives. The choice of substituent at the 6-position of the 2,4-diamino-1,3,5-triazine ring is a key determinant of the resulting structure.

Key design principles include:

Steric Hindrance: Bulky substituents can block certain hydrogen bonding sites, favoring the formation of linear tapes over more complex 2D rosettes. Conversely, planar aromatic substituents can promote π-π stacking interactions that stabilize sheet-like structures. researchgate.net

Introduction of Additional Functional Groups: Incorporating other hydrogen bond donor or acceptor groups into the substituent provides additional sites for intermolecular interactions. This can lead to more intricate 3D networks by linking the primary 1D or 2D motifs. researchgate.net

Preorganization: Covalently linking multiple melamine (B1676169) or triazine units into a larger molecular scaffold preorganizes the hydrogen bonding sites. This strategy has been used to create complex, stable aggregates with a defined number of hydrogen bonds, such as stacked rosettes. harvard.edu

Coordination Chemistry and Metal-Ligand Interactions

The nitrogen atoms within the 1,3,5-triazine (B166579) ring and the exocyclic amino groups make these compounds effective ligands for coordinating with metal ions. researchgate.netnih.gov This property allows for the construction of sophisticated coordination complexes, polymers, and metal-organic frameworks (MOFs).

Development of Ligands for Transition Metal Complexation

Derivatives of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile are part of a broader class of triazine-based compounds used as ligands in coordination chemistry. researchgate.netnih.gov The triazine core can coordinate to metal centers, and the substituents can be modified to tune the electronic properties and steric environment of the resulting metal complex. These complexes have applications in areas such as catalysis. nih.gov While simple diaminotriazines have been explored, more complex designs involve incorporating triazine units into larger molecular structures to create multidentate ligands capable of forming stable complexes with a range of transition metals, including ruthenium(II), rhodium(III), and iridium(III). mdpi.com

Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com Triazine derivatives, particularly those functionalized with carboxylate groups, are excellent candidates for organic linkers due to their rigidity and defined coordination geometry. mdpi.com

The coordination ability of the triazine ligand is a primary factor in determining the final dimensionality of the framework, which can range from one-dimensional chains to complex three-dimensional structures. mdpi.com For example, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) has been used with zinc nitrate (B79036) to synthesize a novel MOF with a two-fold interpenetrated 3D framework, demonstrating the utility of the triazine core in creating porous materials with high adsorption capacities. mdpi.com The resulting MOFs and coordination polymers have potential applications in gas storage, separation, and catalysis. mdpi.comnih.gov

Table 2: Examples of Triazine-Based MOFs and Coordination Polymers

| Ligand | Metal Ion | Framework Name/Type | Dimensionality | Key Feature/Application | Reference |

|---|---|---|---|---|---|

| 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | Zn(II) | MOF-S1 | 3D | Two-fold interpenetrated framework, photocatalytic activity | mdpi.com |

| 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TAPT) derivative | - | Covalent Organic Framework (COF) | 2D or 3D | Adsorbent for mycotoxins | nih.gov |

| Various carboxylate-functionalized triazines | Cd(II), Cu(II) | Pillar-Layered MOFs | 3D | Sensing and photocatalysis | nih.gov |

Anion-Directed Self-Assembly in Coordination Networks

Research on coordination polymers has shown that small variations in the anion can manipulate the secondary structure of a linear coordination chain, causing it to adopt helical, dimeric cycle, or zigzag conformations in the solid state. nih.gov For instance, in Ag(I) coordination polymers, different anions (e.g., PF₆⁻, ClO₄⁻, NO₃⁻) can induce the formation of either homochiral 2D networks or heterochiral 1D tube-like or zigzag chains from the same racemic ligand. rsc.org This anion-templating effect represents a sophisticated strategy for controlling the solid-state architecture and properties, such as photocatalytic performance, of coordination networks. nih.govrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile |

| 2,4-Diamino-6-phenyl-1,3,5-triazine |

| 2,4-Diamino-6-(1-piperidino)-1,3,5-triazine |

| 2,4-Diamino-6-methyl-1,3,5-triazine |

| Cyanuric acid |

| Melamine |

| 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) |

Host-Guest Interactions and Molecular Recognition Phenomena

The unique bifunctional nature of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile derivatives makes them exemplary building blocks in the field of host-guest chemistry and molecular recognition. This capacity stems from the distinct and complementary roles of the diaminotriazine and benzonitrile (B105546) moieties.

The 2,4-diaminotriazine (DAT) segment provides a well-defined and self-complementary triple hydrogen bond motif with a donor-acceptor-donor (DAD) pattern. nih.govbohrium.com This arrangement allows for highly specific and directional interactions with molecules presenting a complementary acceptor-donor-acceptor (ADA) array. A classic example of this recognition is the interaction between diaminotriazine and uracil (B121893) derivatives. Research on polymeric colloids functionalized with 2,4-diaminotriazine residues has demonstrated that these systems can undergo aggregation through inter-colloidal hydrogen bonding. nih.govbohrium.com This aggregation can be completely inhibited by saturating the solution with uracil, which acts as a direct antagonist by forming a stable 1:1 complex with the DAT moiety through ADA-DAD hydrogen bonding. nih.govbohrium.com This specific molecular recognition event, driven by hydrogen bonds, underscores the potential of the diaminotriazine core in designing sophisticated host-guest systems. nih.gov

Concurrently, the benzonitrile portion of the molecule offers a distinct site for molecular recognition, primarily through interactions involving the aromatic ring and the nitrile group. Recent studies have highlighted the precise recognition of various benzonitrile derivatives by specifically designed supramolecular macrocycles. For instance, a phenylphosphine (B1580520) oxide-bridged aromatic macrocycle, F universiteitleiden.nlA1-[P(O)Ph]3, has been shown to form key-lock complexes with a range of benzonitrile-containing guest molecules, including commercially available drugs. nih.gov The formation of these complexes is driven by a combination of non-covalent interactions, such as C-H⋯π, C-H⋯O, and C-H⋯N forces. nih.gov The binding affinity of this host for benzonitrile was determined to have a binding constant (Ka) of 4.153 × 10³ M⁻¹ in dichloromethane-d, with a 1:1 stoichiometric ratio. nih.gov This demonstrates the effectiveness of the benzonitrile fragment as a recognition element for synthetic hosts. nih.gov

The combination of these two recognition sites within a single molecule opens up possibilities for creating multi-valent hosts or guests capable of participating in complex, hierarchical self-assembly processes. Derivatives of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile could simultaneously bind two different guests—one at the DAT site and another at the benzonitrile moiety—or be used to construct elaborate supramolecular architectures where both functionalities direct the assembly.

Table 1: Binding Constant for a Host-Guest Complex with Benzonitrile

| Host | Guest | Binding Constant (Kₐ) in M⁻¹ | Stoichiometry (Host:Guest) | Solvent |

|---|---|---|---|---|

| F universiteitleiden.nlA1-[P(O)Ph]3 | Benzonitrile | 4.153 × 10³ | 1:1 | Dichloromethane-d |

Exploitation of Other Non-Covalent Interactions (e.g., Cation-π, Anion-π, Halogen Bonding, Electrostatic Interactions)

Beyond the dominant role of hydrogen bonding, the supramolecular behavior of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile derivatives is governed by a diverse array of other non-covalent interactions. The electronic characteristics of the triazine and benzonitrile rings provide a platform for exploiting cation-π, anion-π, halogen bonding, and electrostatic forces to construct complex and functional materials.

Cation-π Interactions: The benzonitrile moiety, with its electron-rich π-system, is well-suited to engage in cation-π interactions. wikipedia.org This non-covalent force involves the electrostatic attraction between a cation and the face of an aromatic ring. caltech.edu The strength of this interaction is significant, comparable to that of hydrogen bonds and salt bridges, and is influenced by substituents on the aromatic ring. wikipedia.orgrsc.org Electron-donating groups on the benzene (B151609) ring enhance the negative electrostatic potential of the π-face, thereby strengthening the interaction with cations, while electron-withdrawing groups have the opposite effect. rsc.org In derivatives of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile, the phenyl ring can serve as a binding site for various cations, including alkali metals or organic cations like quaternary ammonium (B1175870) ions, playing a crucial role in molecular recognition and the assembly of synthetic systems. wikipedia.orgrsc.org

Anion-π Interactions: In contrast to the electron-rich benzonitrile ring, the 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This property makes it an excellent candidate for participating in anion-π interactions—an attractive force between an anion and the face of an electron-poor aromatic ring. universiteitleiden.nlacs.org Theoretical and experimental studies have confirmed the ability of 1,3,5-triazine moieties to bind anions, such as nitrate or bromide, directly above the ring centroid. acs.orgresearchgate.net The self-assembly of these complexes can be regulated by the cooperation between anion-π and π-π stacking interactions, where the presence of the anion enhances the stacking of the triazine rings. universiteitleiden.nlacs.org This cooperative effect can contribute significantly to the total binding energy of the supramolecular assembly. acs.org

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor), interacting with a nucleophilic region (halogen bond acceptor). nih.govbohrium.com This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole". mdpi.com Derivatives of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile can be readily functionalized with halogen atoms (e.g., iodine, bromine) on the benzonitrile ring to serve as potent halogen bond donors. The nitrogen atoms of the triazine ring or the nitrile group can, in turn, act as halogen bond acceptors. The high directionality and tunable strength of halogen bonds make them a powerful tool for the rational design and construction of ordered supramolecular architectures, including liquid crystals and other functional materials. nih.govbohrium.com

Electrostatic Interactions: Electrostatic forces are a fundamental component of all the aforementioned interactions and play a crucial overarching role in the self-assembly of these molecules. The molecule possesses a distinct charge distribution: the diaminotriazine moiety is electron-rich due to the lone pairs on the amino nitrogens, while the triazine ring itself is electron-poor. The benzonitrile ring has an electron-rich π-face but is substituted with a polar, electron-withdrawing nitrile group. This complex electrostatic profile allows for a range of interactions, from the strong ion pairing seen in salt formation to weaker, yet structurally significant, dipole-dipole interactions. nih.gov For example, pyridinyl-substituted diaminotriazines can coordinate with metal cations like Pd(II), and the resulting complexes then associate through hydrogen bonding and other electrostatic forces, illustrating a hybrid approach to building organized structures. nih.gov

Table 2: Potential Roles of Molecular Moieties in Non-Covalent Interactions

| Interaction Type | Participating Moiety | Role | Description |

|---|---|---|---|

| Cation-π | Benzene Ring | π-System | The electron-rich face of the benzene ring attracts cations. |

| Anion-π | 1,3,5-Triazine Ring | π-System | The electron-deficient face of the triazine ring attracts anions. |

| Halogen Bonding | Halogen-substituted Benzene Ring | Donor | A halogen atom (e.g., I, Br) on the ring exhibits a positive σ-hole. |

| Triazine or Nitrile Nitrogens | Acceptor | The lone pair electrons on the nitrogen atoms attract the σ-hole. | |

| Electrostatic | Protonated Triazine Ring | Cation | Forms strong ionic bonds (salt bridges) with counter-anions. |

| Nitrile Group (-CN) | Dipole | Participates in dipole-dipole interactions with other polar groups. |

Applications in Advanced Materials Science

Polymeric Materials and Nanostructures

The dual functionality of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile, possessing both amino groups for step-growth polymerization and a nitrile group for cyclotrimerization, enables its use in creating a diverse range of polymeric materials and nanostructured frameworks.

The presence of two primary amino groups on the triazine ring allows 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile to function as a diamine monomer in polycondensation reactions. This process involves the reaction of the amino groups with complementary functional groups (such as acid chlorides or anhydrides) on other monomers to form long polymer chains. For instance, similar diamino-triazine derivatives have been used to synthesize polyimides and polyamides.

The general scheme for such a polymerization could involve reacting the diamino-triazine monomer with a diacyl chloride. The resulting polymers would incorporate the rigid, nitrogen-rich triazine ring into the polymer backbone, which can impart desirable properties such as high thermal stability and specific intermolecular interactions. While specific studies on the polycondensation of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile are not extensively detailed, the principle is well-established with analogous compounds like 2,6-diamino-4-methyl-1,3,5-triazine, which has been reacted with poly(acryloyl chloride) to form novel polyimides. uobaghdad.edu.iqsemanticscholar.org The synthesis of such polymers often involves a two-step process, starting with the condensation of the diamino-triazine with acid chlorides, followed by reaction with a polymeric acyl chloride. uobaghdad.edu.iqsemanticscholar.org

Furthermore, the synthesis of sequence-defined polymers using triazine-based monomers has been demonstrated through submonomer solid-phase synthesis. nih.gov This method takes advantage of the stepwise reactivity of chlorine atoms on a cyanuric chloride precursor, allowing for precise control over the polymer sequence and side-chain functionality. nih.gov This approach could potentially be adapted for monomers like 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile to create highly ordered polymeric structures.

| Diamino-Triazine Monomer | Co-monomer / Reaction Type | Resulting Polymer Class | Key Features |

|---|---|---|---|

| 2,6-diamino-4-methyl-1,3,5-triazine | Poly(acryloyl chloride) | Polyimide | Incorporates triazine rings into the main chain, known for thermal stability. semanticscholar.org |

| 2-amino-4,6-dichloro-1,3,5-triazine (ADCT) | Aromatic Diamines (e.g., 4,4'-oxydianiline) | Polyguanamine | Chemoselective polycondensation yields high molecular weight linear polymers. researchgate.net |

| Functionalized Triazine Precursors | Submonomer Solid-Phase Synthesis | Sequence-Defined Triazine-Based Polymers (TZPs) | Allows for precise control over monomer sequence and side-chain diversity. nih.gov |

The benzonitrile (B105546) functional group is a key precursor for the synthesis of Covalent Triazine Frameworks (CTFs), a class of porous organic polymers (POPs). rsc.org The synthesis typically involves the trimerization of nitrile groups under ionothermal conditions (e.g., using molten ZnCl₂) or with strong acid catalysts, which results in the formation of new, highly stable 1,3,5-triazine (B166579) rings that link the aromatic units into a porous, 2D or 3D network. mdpi.commdpi.comnih.gov

When 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile is used as a monomer, the cyclotrimerization of its nitrile groups would produce a framework where the original diamino-triazine units act as nitrogen-rich nodes. This would result in a CTF with an exceptionally high nitrogen content, which is advantageous for applications such as selective CO₂ capture and catalysis. The inherent porosity, high thermal and chemical stability, and large surface area of CTFs make them promising materials for gas storage and separation. rsc.orgmdpi.com

The properties of the resulting framework, such as surface area and pore size, can be tuned by adjusting the synthesis conditions (e.g., temperature, catalyst ratio) or by co-polymerizing the monomer with other di- or tri-nitrile linkers of different lengths and geometries. mdpi.comnih.gov For example, studies on CTFs synthesized from various aromatic dinitrile monomers have demonstrated Brunauer-Emmett-Teller (BET) surface areas reaching up to 1460 m²/g. mdpi.com

| CTF Monomer | Synthesis Condition | BET Surface Area (m²/g) | Application Highlight |

|---|---|---|---|

| 1,4-Dicyanobenzene | Ionothermal (ZnCl₂) | 792 | Gas storage (H₂, CO₂) |

| 4,4′-(Phenazine-5,10-diyl)dibenzonitrile | Ionothermal (ZnCl₂, 550°C) | up to 1460 | CO₂/CH₄ Separation mdpi.com |

| 1,4-bis(tris(4′-cyanophenyl)methyl)benzene | Ionothermal (ZnCl₂) | 1728 | CO₂ Gas Sorption mdpi.comnih.gov |

| 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | Yamamoto Cross-Coupling | ~1200 | Gas Storage |

Optoelectronic and Electrochemical Materials

The inherent electronic structure of the 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile molecule, featuring an electron-deficient triazine ring and electron-donating amino groups, makes it a compelling candidate for the development of materials with interesting optical and electronic properties.

Derivatives of 1,3,5-triazine are widely explored for their applications in photo- and electroluminescent materials. mdpi.com The triazine core acts as an electron acceptor, and when combined with electron-donating groups (like the amino and phenyl groups in the subject compound), it can form a "push-pull" system. This intramolecular charge-transfer character is crucial for creating materials with nonlinear optical properties and for use in organic light-emitting diodes (OLEDs).

By chemically modifying the 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile molecule, its optoelectronic properties can be tuned. For example, extending the π-conjugation of the aromatic system or introducing different substituents on the phenyl ring or amino groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission wavelengths of the material. mdpi.com Research on other 2,4,6-trisubstituted-1,3,5-triazines has shown that such modifications can lead to compounds with significant two-photon absorption (2PA) cross-sections, which are valuable for applications like bio-imaging and optical data storage. mdpi.com

The high nitrogen content and aromatic nature of the triazine ring also impart distinct electrochemical activity. Materials derived from 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile, such as polymers or frameworks, can exhibit reversible redox behavior, making them suitable for applications in sensors, electrochromic devices, and energy storage.

The electropolymerization of similar diamino-triazine derivatives onto electrode surfaces has been shown to create modified electrodes with enhanced electrocatalytic activity for detecting important biomolecules like dopamine (B1211576) and uric acid. abechem.com For example, a thin film of poly(6-phenyl-1,3,5-triazine-2,4-diamine) on a carbon paste electrode demonstrated a faster electron transmission rate and higher sensitivity compared to the unmodified electrode. abechem.com This suggests that polymers derived from 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile could also serve as effective electrode modifiers. The electrochemical properties can be tuned by copolymerizing the monomer with other electroactive units, allowing for precise control over the redox potentials and stability of the resulting material. mdpi.com

| Electrode | Analyte | Peak Potential Difference (ΔEp) | Detection Limit (LOD) | Key Finding |

|---|---|---|---|---|

| Unmodified Carbon Paste Electrode (UCPE) | Dopamine | 0.058 V | - | Lower current response, slower electron transfer. abechem.com |

| Poly(6-phenyl-1,3,5-triazine-2,4-diamine)/MCPE | Dopamine | 0.031 V | 0.25 μM | Enhanced current, faster electron transfer, high sensitivity. abechem.com |

| Poly(6-phenyl-1,3,5-triazine-2,4-diamine)/MCPE | Uric Acid | - | 0.37 μM | Demonstrates good electrocatalytic activity for multiple analytes. abechem.com |

Functional Materials for Environmental and Industrial Applications

The unique structural and chemical properties of materials derived from 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile lend themselves to a variety of functional applications, particularly in environmental remediation and industrial processes.

Porous organic polymers, especially CTFs, are excellent candidates for environmental applications due to their high stability, large surface area, and tunable porosity. mdpi.com The high nitrogen content of frameworks derived from this monomer would create a surface with numerous Lewis basic sites. These sites can strongly interact with acidic gases like CO₂, making them highly effective for carbon capture and storage applications. Furthermore, these nitrogen-rich pores can act as effective adsorbents for removing organic pollutants, such as dyes, from wastewater. nih.gov Magnetic versions of triazine-based covalent organic frameworks have been successfully used for the efficient extraction of mycotoxins from food and biological samples. nih.gov

In industrial settings, the triazine-based frameworks can serve as robust, heterogeneous catalysts or catalyst supports. The nitrogen atoms within the framework can chelate metal ions, anchoring them as single-atom catalysts for various organic transformations. The well-defined porous structure allows for size- and shape-selective catalysis, while the material's insolubility and stability facilitate easy recovery and reuse, aligning with the principles of green chemistry. Additionally, related compounds such as 2,4-diamino-6-phenyl-1,3,5-triazine are used industrially in thermosetting resins, coatings, and baking enamels, highlighting the commercial relevance of this class of compounds. haz-map.com The corrosion inhibition properties of diamino-triazines on steel surfaces have also been noted, suggesting potential use in industrial acid cleaning and metal protection. researchgate.net

Development of Chemical Sensors and Recognition Materials

The 2,4-diamino-1,3,5-triazine scaffold is a cornerstone in the field of molecular recognition due to its distinct pattern of hydrogen bond donors and acceptors. This arrangement allows for the specific and directional binding of complementary molecules, making it an ideal building block for chemical sensors and recognition materials. nih.gov The integration of a benzonitrile group to this triazine core in 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile could further enhance its sensory capabilities by introducing additional binding sites or by modulating its electronic properties.

The development of chemosensors often relies on the principle of host-guest chemistry, where a host molecule is designed to selectively bind a specific guest molecule (analyte). This binding event then triggers a measurable signal, such as a change in color or fluorescence. The diaminotriazine unit can act as an effective host for a variety of guest molecules that possess complementary hydrogen bonding sites.

Table 1: Potential Hydrogen Bonding Interactions of the Diaminotriazine Moiety

| Donor/Acceptor Site | Interaction Type | Potential Guest Molecules |

| Amino Group (-NH2) | Hydrogen Bond Donor | Molecules with carbonyl, carboxyl, or nitrogen-containing heterocyclic groups |

| Ring Nitrogen | Hydrogen Bond Acceptor | Molecules with hydroxyl or amino groups |

While direct studies on 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile as a chemical sensor are not prevalent in the reviewed literature, the extensive research on related diaminotriazine derivatives provides a strong indication of its potential. For instance, various 1,3,5-triazine-based compounds have been successfully employed in the design of sensors for a range of analytes. rsc.org

Integration into UV Absorbers and Stabilizers for Polymer Protection

The general mechanism of action for a triazine-based UV absorber involves the absorption of UV photons, which excites the molecule to a higher energy state. The molecule then rapidly returns to its ground state through non-radiative decay pathways, effectively converting the UV energy into heat without undergoing any photochemical reactions that could degrade the polymer matrix.

Table 2: General UV Absorption Characteristics of Triazine-Based UV Absorbers

| Wavelength Range | Type of UV Radiation | General Effect on Polymers |

| 290-320 nm | UVB | Causes sunburn and can lead to polymer chain scission. |

| 320-400 nm | UVA | Penetrates deeper into polymers, causing yellowing and loss of gloss. |

The diaminotriazine moiety in 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile could also contribute to its function as a polymer stabilizer through mechanisms beyond UV absorption. The amino groups can act as radical scavengers, neutralizing the highly reactive free radicals that are formed during the initial stages of polymer degradation and thus inhibiting the propagation of degradative chain reactions. The effectiveness of such stabilizers is crucial for enhancing the durability and performance of polymeric materials in outdoor applications. nih.gov

Catalytic Applications of 2 4,6 Diamino 1,3,5 Triazin 2 Yl Benzonitrile and Its Derivatives

Metal-Complex Catalysis

The nitrogen-rich 1,3,5-triazine (B166579) ring, substituted with amino groups, serves as an excellent platform for coordinating with various metal centers. This interaction has been leveraged to create catalysts for important reactions like hydrogen evolution, carbon dioxide reduction, and cross-coupling methodologies. The specific electronic and steric environment provided by these ligands plays a crucial role in the activity and stability of the resulting metal complexes.

Role as Ligands in Hydrogen Evolution Reactions (HER)

Derivatives of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile have been investigated as ligands in cobalt complexes for photocatalytic hydrogen evolution. A notable example involves a six-coordinate cobalt complex with a pyridinyl-substituted diaminotriazine benzamidine (B55565) ligand, which is structurally analogous to the benzonitrile (B105546) compound. rsc.orgresearchgate.net Density functional theory calculations on this system have elucidated a complex reaction mechanism. The process is initiated by the metal-based reduction of Co(III) to Co(II). rsc.org This is followed by protonation at a nitrogen atom on the ligand, rather than the metal center. rsc.org

Subsequent electron transfer is ligand-based, forming a key cobalt hydride intermediate that is crucial for hydrogen evolution. rsc.org The study highlights that the redox-active nature of the diaminotriazine ligand plays a pivotal role, though it can also impede the function of the attached pyridinyl group as an effective proton relay. rsc.orgresearchgate.net This research suggests that strategic design, potentially separating the proton relay and electron reservoir functions within the ligand, could optimize catalytic efficiency. rsc.org

Beyond discrete molecular complexes, covalent triazine frameworks (CTFs) have emerged as robust materials for photocatalytic hydrogen evolution. nih.govresearchgate.netnih.gov These porous polymers, constructed from triazine-containing monomers, possess high chemical stability, large π-conjugated systems, and tunable electronic properties that are advantageous for photocatalysis. nih.gov Studies on a wide array of CTFs have shown that their hydrogen evolution rates can be correlated with properties like electron affinity and dispersibility in solution. nih.govchemrxiv.org For instance, CTF films grown directly on glass substrates have demonstrated high hydrogen evolution reaction (HER) performance, reaching up to 77.8 mmol h⁻¹ g⁻¹ under visible light with a platinum co-catalyst. researchgate.net

Application in Photocatalytic Carbon Dioxide Reduction

The diaminotriazine scaffold is also effective in the realm of photocatalytic CO₂ reduction. Cobalt(II) complexes featuring pyridinyl-1,3,5-triazine-diamine ligands have been successfully employed for the selective reduction of CO₂ to carbon monoxide (CO). researchgate.net In a system using Ir(ppy)₃ as a photosensitizer and a sacrificial reductant, a cobalt complex with a 6,6'-(pyridine-2,6-diyl)bis(1,3,5-triazine-2,4-diamine) ligand achieved a turnover number (TON) of 36 for CO production. researchgate.net A related complex with a bipyridine-based linker showed even higher activity, with a TON of 89. researchgate.net Electrochemical studies suggest that a triply reduced species of the complex is responsible for the activation of CO₂. researchgate.net

Furthermore, covalent triazine frameworks have been utilized as supports for single-atom cobalt catalysts, creating highly efficient systems for CO₂ reduction. jmst.orgrsc.orgresearchgate.net These materials combine the CO₂ adsorption capability and charge carrier mobility of the CTF with the high atomic efficiency of single-atom catalysts. researchgate.net One such catalyst, Co-SA/CTF, demonstrated excellent photocatalytic activity, with CO evolution rates reaching 1665.74 µmol g⁻¹ h⁻¹. jmst.orgresearchgate.net The single cobalt atoms act as the primary reaction centers for activating adsorbed CO₂ molecules, significantly enhancing the reduction performance. jmst.org

Table 1: Performance of Triazine-Based Catalysts in Photocatalytic CO₂ Reduction This table is interactive. You can sort and filter the data.

| Catalyst/System | Product | Evolution Rate / TON | Conditions | Source(s) |

|---|---|---|---|---|

| [Co(L1)(η¹-ONO₂)₂] | CO | TON: 36 | Ir(ppy)₃ sensitizer, white light LED | researchgate.net |

| [Co(L2)(H₂O)₂]²⁺ | CO | TON: 89 | Ir(ppy)₃ sensitizer, white light LED | researchgate.net |

| Co-SA/CTF | CO | 1665.74 µmol g⁻¹ h⁻¹ | Visible light | jmst.orgresearchgate.net |

| Co-embedded CTF-TPE | CO | 945 µmol g⁻¹ h⁻¹ | Visible light | scilit.com |

L1 = 6,6'-(pyridine-2,6-diyl)bis(1,3,5-triazine-2,4-diamine), L2 = 6,6'-([2,2'-bipyridine]-6,6'-diyl)bis(1,3,5-triazine-2,4-diamine)

Support for Palladium-Catalyzed Cross-Coupling Methodologies

Triazine derivatives serve as excellent supports for palladium catalysts used in C-C cross-coupling reactions, owing to the strong coordination of nitrogen atoms to the metal, which helps prevent leaching and allows for catalyst recycling. rsc.org A derivative closely related to the target compound, 6-chloro-1,3,5-triazine-2,4-diamine, has been used in palladium-catalyzed Suzuki cross-coupling reactions with aryl boronic acids to produce 6-aryl-2,4-diaminotriazines in moderate yields. researchgate.net

More complex, functionalized porous materials incorporating the triazine moiety have been developed as high-performance catalyst supports. A triazine-functionalized porous organic polymer (TPOP-1) was used to support palladium nanoparticles, creating a catalyst (Pd-TPOP-1) with high activity for the Sonogashira cross-coupling of aryl halides with aryl acetylenes. rsc.org Similarly, a triazine-functionalized ordered mesoporous polymer (MPTAT-1) acted as a support for palladium(II), yielding a catalyst that was highly effective in Mizoroki–Heck, Sonogashira, and Suzuki–Miyaura reactions in water, an environmentally benign solvent. rsc.org This catalyst showed excellent reusability over several cycles without a significant loss of activity. rsc.org

Table 2: Triazine-Supported Palladium Catalysts in Cross-Coupling Reactions This table is interactive. You can sort and filter the data.

| Catalyst Support | Reaction Type | Substrates | Product Yield (%) | Source(s) |

|---|---|---|---|---|

| MPTAT-1 | Mizoroki-Heck | Iodobenzene, Styrene | 98 | rsc.org |

| MPTAT-1 | Sonogashira | Iodobenzene, Phenylacetylene | 98 | rsc.org |

| MPTAT-1 | Suzuki-Miyaura | 4-Iodoanisole, Phenylboronic acid | 97 | rsc.org |

| TPOP-1 | Sonogashira | Iodobenzene, Phenylacetylene | 98 | rsc.org |

| None (Homogeneous) | Suzuki | 6-chloro-1,3,5-triazine-2,4-diamine, Phenylboronic acid | Moderate | researchgate.net |

Organocatalytic Systems Derived from Triazine Scaffolds

For example, a triazine-functionalized ordered mesoporous organosilica has been synthesized and used as a novel, metal-free heterogeneous organocatalyst. researchgate.net This material efficiently catalyzed the one-pot, three-component condensation reaction of aromatic aldehydes, malononitrile, and activated phenols to produce a diverse range of 2-amino-4H-chromenes under solvent-free conditions. researchgate.net The catalyst demonstrated high efficiency and could be easily recovered and reused. researchgate.net

In another application, a phenoxazine-based covalent triazine framework (NP-CTF) was developed as a metal-free heterogeneous photocatalyst. mdpi.com This material was successfully used for the aerobic hydroxylation of arylboronic acids to phenols under visible light, achieving a phenol (B47542) yield of 98.2%. mdpi.com The triazine framework provides a stable and photoactive structure that can activate oxygen into reactive species. mdpi.com Furthermore, hexahydro-1,3,5-triazines have been employed as synthons in various annulation reactions, showcasing a different mode of reactivity for the triazine core in organocatalytic transformations. acs.org These examples highlight the adaptability of the triazine scaffold in designing diverse and effective organocatalytic systems.

Conclusion and Future Research Perspectives

Synthesis and Structural Characterization Advances

The synthesis of 2-aryl-4,6-diamino-1,3,5-triazines is well-established, providing a solid foundation for the preparation of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile. acs.orgchim.itrsc.org Green chemistry approaches, such as microwave-assisted synthesis from dicyandiamide (B1669379) and the corresponding nitrile, offer rapid and efficient routes with reduced solvent usage. chim.itrsc.org Another versatile method involves the sequential nucleophilic substitution of cyanuric chloride. mdpi.com These methodologies suggest that the target compound can be synthesized with a high degree of atom economy and procedural simplicity.

Future advances in the synthesis of this compound could focus on the development of one-pot, multicomponent reactions that further streamline its production. monash.edu Solid-phase synthesis techniques could also be adapted for the high-throughput generation of related derivatives for screening in various applications. acs.orgacs.org

The structural characterization of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile is expected to rely on a combination of spectroscopic and crystallographic techniques. Based on studies of analogous compounds, the following characterization data can be anticipated:

| Technique | Expected Features |

| ¹H NMR | Resonances for the amino protons, and signals in the aromatic region corresponding to the protons of the benzonitrile (B105546) group. |

| ¹³C NMR | Characteristic signals for the carbon atoms of the triazine ring and the benzonitrile moiety, including the quaternary carbon of the nitrile group. acs.orgijpras.com |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

| FTIR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino groups, C≡N stretching of the nitrile group, and vibrations of the triazine and benzene (B151609) rings. rsc.org |

| X-ray Crystallography | Definitive confirmation of the molecular structure and detailed insights into the intermolecular interactions and crystal packing. rsc.orgacs.orgresearchgate.net |

Advances in these characterization techniques, particularly in solid-state NMR and high-resolution mass spectrometry, will be invaluable for elucidating the fine structural details and purity of synthesized samples.

Emerging Frontiers in Supramolecular Chemistry and Materials Development

The diaminotriazine (DAT) moiety is a cornerstone of supramolecular chemistry due to its ability to form robust and predictable hydrogen-bonding networks. rsc.orgacs.orgoup.com This "sticky site" can engage in self-complementary dimerization or form complex assemblies with other molecules containing complementary hydrogen-bonding motifs. acs.orgresearchgate.net The presence of the DAT group in 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile makes it an excellent building block for the construction of a variety of supramolecular architectures.

Emerging frontiers in this area include the design and synthesis of:

Hydrogen-Bonded Organic Frameworks (HOFs): The directional nature of the hydrogen bonds in the DAT moiety can be exploited to create porous, crystalline materials with potential applications in gas storage and separation. acs.org

Supramolecular Polymers: The ability of diaminotriazines to form strong, directional interactions can be harnessed to create linear or cross-linked supramolecular polymers with tunable properties. oup.comresearchgate.net

Liquid Crystals: The rigid, planar structure of the triazine core, combined with its hydrogen-bonding capabilities, could lead to the formation of novel thermotropic or lyotropic liquid crystalline phases.

Gels and Soft Materials: The self-assembly of this molecule in appropriate solvents could lead to the formation of supramolecular gels with interesting rheological properties.

The benzonitrile group adds another layer of functionality, allowing for post-synthetic modification of these materials or participation in other non-covalent interactions.

Prospects for Catalytic Applications

The field of catalysis offers significant prospects for the application of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile and its derivatives. The nitrogen atoms of the triazine ring and the amino groups can act as ligands, coordinating to metal centers to form catalytically active complexes. The development of such catalysts is an active area of research. rsc.org

Potential catalytic applications include:

Homogeneous Catalysis: Metal complexes of this compound could be explored as catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Heterogeneous Catalysis: The molecule could be immobilized on a solid support to create a heterogeneous catalyst with improved stability and recyclability.

Organocatalysis: The basic nitrogen sites in the molecule could potentially act as organocatalysts for certain reactions.

The proximity of the benzonitrile group to the triazine core could also lead to interesting cooperative effects in catalysis, where the nitrile group participates in the catalytic cycle or modulates the electronic properties of the metal center.

Unexplored Research Avenues and Interdisciplinary Connections

The unique structure of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile opens up a multitude of unexplored research avenues with strong interdisciplinary connections.

Medicinal Chemistry: Many diaminotriazine derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.comnih.gov The synthesis and biological evaluation of a library of derivatives of the title compound could lead to the discovery of new therapeutic agents.

Materials Science: The self-assembly properties of this molecule could be exploited to create novel functional materials, such as sensors, stimuli-responsive materials, and components for organic electronics. frontiersin.orgnih.govnih.gov

Coordination Chemistry: A systematic study of the coordination chemistry of this compound with a variety of transition metals would provide fundamental insights into its ligand properties and could lead to the discovery of new complexes with interesting magnetic, optical, or catalytic properties.

Q & A

Q. What are the established synthetic protocols for 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves stepwise nucleophilic substitution or coupling reactions. For example, a two-step approach may include:

Amination of chlorotriazine intermediates : React 4-chloro-6-(mesitylamino)-1,3,5-triazin-2-amine with benzonitrile derivatives under reflux in dioxane, using a base like DIPEA (diisopropylethylamine) to facilitate substitution .

Purification : Chromatographic separation (e.g., ethyl acetate/hexane gradients) ensures purity ≥99%, as validated by HPLC and NMR .

Optimization tips :

- Temperature : Maintain 101°C for 24–48 hours to ensure complete reaction .

- Molar ratios : Use a 1:1 molar ratio of triazine and benzonitrile precursors to minimize side products .

Q. Which analytical techniques are critical for characterizing 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile, and how are spectral data interpreted?

Answer: Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Peaks between δ 6.7–8.5 ppm correspond to aromatic protons in the benzonitrile moiety, while δ 2.0–3.5 ppm signals indicate mesityl or alkyl groups .

- ¹³C NMR : Triazine carbons appear at ~160–170 ppm .

- HPLC : Retention time and peak symmetry validate purity (>99%) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight with [M+H]⁺ ions (e.g., m/z 734 for dimeric derivatives) .

Advanced Research Questions

Q. How can 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile be integrated into functional materials, such as electrocatalysts or coordination polymers?

Answer: The compound’s triazine core and nitrile group enable:

- Coordination chemistry : Act as a ligand for transition metals (e.g., Ni or Fe) to form 2D coordination polymers (CPNs) for electrocatalytic water oxidation. Sodium (4,6-diamino-1,3,5-triazin-2-yl)amide, a related compound, is synthesized via cycloaddition and used in CPN fabrication .

- Design strategy :

Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions for triazine-based compounds?

Answer: Common discrepancies include:

- Unexpected NMR splitting : May arise from hindered rotation of mesityl groups or hydrogen bonding. Compare experimental data with DFT-calculated chemical shifts .

- Purity vs. reactivity mismatches : If HPLC purity >99% but reactivity is low, assess trace impurities (e.g., residual amines) via LC-MS or conduct control reactions with purified batches .

Q. What strategies are effective for functionalizing 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile to enhance its application in supramolecular chemistry?

Answer:

- Thiolation : Introduce sulfanylethanesulfonic acid groups via thiol-ene click chemistry, as seen in derivatives like 2-(4,6-diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid (CAS 1391054-56-0) .

- Boronated derivatives : Synthesize 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile analogs for Suzuki-Miyaura cross-coupling, enabling π-conjugated frameworks .

Q. How can computational tools predict the reactivity of 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile in novel reaction pathways?

Answer:

- Database mining : Use REAXYS or BKMS_METABOLIC to identify analogous reactions (e.g., triazine-amine couplings) .

- DFT calculations : Model transition states for nucleophilic substitution at the triazine C-2 position to prioritize synthetic routes .

Q. What are the stability considerations for storing 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile, and how do environmental factors impact degradation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.